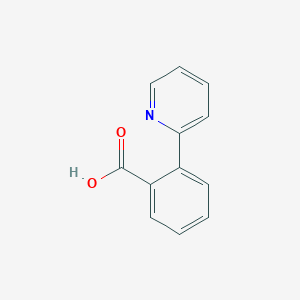

2-(Pyridin-2-YL)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSUSQZZJTZSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577634 | |

| Record name | 2-(Pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13764-20-0 | |

| Record name | 2-(2-Pyridinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13764-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyridin-2-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-2-yl)benzoic acid (CAS No. 13764-20-0), a bifunctional organic compound of significant interest to the scientific community. By virtue of its unique molecular architecture, which combines a pyridine ring and a benzoic acid moiety, this compound serves as a highly versatile building block in medicinal chemistry, coordination chemistry, and materials science. This document delves into its physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, outlines its key applications in drug development, and establishes a robust analytical framework for its characterization and quality control. The insights presented herein are tailored for researchers, scientists, and drug development professionals, aiming to facilitate and accelerate research and development efforts involving this valuable scaffold.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of chemical sciences, molecules containing pyridine and benzoic acid derivatives are recognized as fundamental scaffolds.[1] Pyridine, a six-membered heteroaromatic ring, is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in hydrogen bonding and improve solubility.[1] Benzoic acid and its derivatives have a long history as key intermediates and are prevalent in natural products and pharmaceuticals, often utilized for their antimicrobial properties and role in biosynthesis.[1][2]

The compound this compound, CAS No. 13764-20-0, emerges from the strategic combination of these two critical moieties.[1][3][4][5] Its structure, featuring a pyridine ring substituted at the 2-position with a benzoic acid group, creates a unique spatial and electronic arrangement.[5] This bifunctional nature is the primary driver for focused research into this molecule.

Rationale for Research Focus:

-

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group create a powerful chelating site for metal ions. This property is instrumental in the design of sophisticated Metal-Organic Frameworks (MOFs) and coordination complexes with applications in catalysis and materials science.[1][4]

-

Medicinal Chemistry: The scaffold serves as a versatile template for developing novel pharmaceutical agents. The pyridine moiety can interact with biological targets, while the carboxylic acid group allows for modifications such as esterification or amidation to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.[1][5] It has been specifically identified as an inhibitor of PqsE, a key enzyme in bacterial quorum sensing, highlighting its potential in developing new antimicrobial strategies.[5]

-

Materials Science: The rigid structure and capacity for both hydrogen bonding and metal coordination make this compound a valuable component in crystal engineering, enabling the self-assembly of supramolecular structures with tailored electronic and optical properties.[1]

Physicochemical Properties and Data

A thorough understanding of a compound's physicochemical properties is foundational to its application in any experimental setting. These parameters govern its solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 13764-20-0 | [1][3][5] |

| Molecular Formula | C₁₂H₉NO₂ | [4][5][6] |

| Molecular Weight | 199.21 g/mol | [1][4] |

| Appearance | Solid | [4][5] |

| Boiling Point | 357.3°C at 760 mmHg | [4] |

| Synonyms | 2-(2-Pyridinyl)benzoic acid; 2-(2-Pyridyl)benzoic acid | [5] |

| InChI Key | KTSUSQZZJTZSFA-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a cross-coupling reaction, which is a robust and highly efficient method for forming carbon-carbon bonds between two aromatic systems. The Suzuki-Miyaura coupling is an exemplary choice due to its high functional group tolerance and generally mild reaction conditions.

Representative Synthesis: Suzuki-Miyaura Coupling

The logical approach involves coupling a pyridine-containing boronic acid or ester with a halogenated benzoic acid derivative. This strategy is selected for its reliability and high yields. The key is the palladium-catalyzed catalytic cycle, which systematically joins the two organic fragments.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis.

Materials:

-

2-Bromobenzoic acid

-

Pyridine-2-boronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [P(Ph)₃]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Potassium carbonate acts as the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.

-

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Causality: Palladium is the catalyst. Triphenylphosphine is a ligand that stabilizes the palladium species, prevents its precipitation as palladium black, and facilitates the reductive elimination step.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio.

-

Causality: The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.

-

-

Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with 2M HCl until the pH is approximately 4-5. The product should precipitate out of the solution.

-

Causality: The product, being a carboxylic acid, is soluble in its deprotonated (salt) form in the basic aqueous solution. Acidification protonates the carboxylate, rendering the neutral molecule insoluble and causing it to precipitate.

-

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethyl acetate to remove residual impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Visualization: Synthesis Workflow

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Applications in Research and Drug Development

The utility of this compound is broad, spanning multiple scientific disciplines.

-

Pharmaceutical Intermediate: It is a valuable starting material for the synthesis of more complex molecules with potential therapeutic value. Its derivatives have been explored for anti-inflammatory, analgesic, and neurological applications.[4] The development of compounds targeting fibrosis has also utilized similar pyridine-pyrimidine scaffolds, suggesting a potential avenue for derivatives of this compound.[7]

-

Anticancer Research: While not directly tested in the provided literature, the pyridine scaffold is a common feature in molecules designed for anticancer activity.[8][9] The functional groups on this compound allow for the kind of late-stage functionalization that is critical in accelerating the hit-to-lead optimization process in drug discovery.[10]

-

Agrochemicals: Like many pyridine derivatives, this compound can serve as a precursor for agrochemicals, leveraging the biological activity often associated with this heterocycle.[5]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for its use in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for this purpose.[11]

Experimental Protocol: HPLC-UV Analysis

This protocol provides a self-validating system for routine quality control.

Instrumentation & Conditions:

-

System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 5 µm, 4.6 mm x 150 mm.

-

Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

-

Causality: The C18 column provides excellent hydrophobic retention for the aromatic rings. Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid group remains protonated (neutral) for consistent retention and sharp peak shape.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm and 254 nm.

-

Injection Volume: 10 µL.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (at initial conditions) or a 50:50 ACN:Water mixture to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested (the synthesized batch) in the same diluent to a concentration within the calibration range.

-

Filtration: Filter all solutions (standards and sample) through a 0.45 µm syringe filter before injection.

-

Causality: This step is critical to remove any particulate matter that could clog the HPLC column or tubing, thereby ensuring the longevity of the system and the reproducibility of the results.

-

-

Analysis: Inject the standards to establish a calibration curve, followed by the sample. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method).

Visualization: Analytical Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound [myskinrecipes.com]

- 5. CAS 13764-20-0: 2-(2-Pyridinyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. This compound | C12H9NO2 | CID 15733175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

2-(Pyridin-2-YL)benzoic acid molecular structure

Abstract: 2-(Pyridin-2-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure, which rigidly links a pyridine ring and a benzoic acid moiety at the ortho position, makes it a highly versatile building block in medicinal chemistry, coordination chemistry, and materials science.[1] The presence of a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group allows this compound to function as an effective chelating agent for metal ions, facilitating the synthesis of metal-organic frameworks (MOFs) and other coordination complexes.[1] This guide provides a detailed examination of the molecular structure of this compound, elucidated through spectroscopic and crystallographic principles. Furthermore, it outlines a robust synthetic workflow for its preparation and discusses the structural implications for its primary applications.

Molecular Structure Elucidation

The definitive structure of this compound (C₁₂H₉NO₂) is established through a combination of spectroscopic techniques and analysis of its solid-state conformation. Each method provides complementary information, leading to a comprehensive understanding of its atomic connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic Analysis

Spectroscopy is the primary method for confirming the identity and purity of a synthesized molecule. For this compound, NMR, IR, and mass spectrometry each provide unique and characteristic fingerprints.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific spectral data for the free acid is not widely published, the data for its ethyl ester, ethyl 2-(pyridin-2-yl)benzoate, provides an excellent proxy for predicting the chemical shifts and coupling patterns. The primary difference for the free acid would be the presence of a broad carboxylic acid proton signal and the absence of the ethyl group signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show eight distinct signals in the aromatic region (typically δ 7.0-8.8 ppm) and one broad signal for the carboxylic acid proton. The ortho-substitution pattern leads to complex splitting, but the approximate chemical shifts can be predicted based on the electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 12 unique signals, as all carbon atoms are in chemically distinct environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.

Table 1: Predicted NMR Chemical Shifts for this compound (based on its ethyl ester)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Pyridine C2' | - | ~156.0 | Carbon attached to nitrogen and linked to the phenyl ring. |

| Pyridine C3' | ~7.6-7.8 (d) | ~127.5 | Aromatic CH adjacent to the point of linkage. |

| Pyridine C4' | ~7.6-7.8 (t) | ~137.0 | Aromatic CH. |

| Pyridine C5' | ~7.1-7.3 (t) | ~122.5 | Aromatic CH. |

| Pyridine C6' | ~8.6-8.8 (d) | ~149.5 | Aromatic CH adjacent to nitrogen, highly deshielded. |

| Phenyl C1 | - | ~143.0 | Quaternary carbon attached to the pyridine ring. |

| Phenyl C2 | - | ~131.0 | Quaternary carbon attached to the carboxyl group. |

| Phenyl C3 | ~7.4-7.6 (d) | ~130.0 | Aromatic CH ortho to the pyridine substituent. |

| Phenyl C4 | ~7.4-7.6 (t) | ~129.0 | Aromatic CH meta to the pyridine substituent. |

| Phenyl C5 | ~7.4-7.6 (t) | ~128.0 | Aromatic CH para to the pyridine substituent. |

| Phenyl C6 | ~8.0-8.2 (d) | ~131.5 | Aromatic CH ortho to the carboxyl group, deshielded. |

| Carboxyl C=O | - | ~166.5 | Carbonyl carbon of the carboxylic acid. |

| Carboxyl OH | ~10-13 (br s) | - | Acidic proton, often broad and variable. |

Note: Predicted shifts are approximate. Actual values depend on solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is dominated by features of the carboxylic acid and the aromatic rings.[2]

Table 2: Characteristic IR Absorption Bands [2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. |

| 3100-3000 | C-H stretch | Aromatic | Indicates the presence of sp² C-H bonds in the pyridine and phenyl rings. |

| 1700-1680 (strong) | C=O stretch | Carboxylic Acid | A strong, sharp absorption confirming the carbonyl group. |

| ~1600, ~1450 | C=C / C=N stretch | Aromatic Rings | Multiple bands characteristic of aromatic ring systems. |

| 1320-1210 | C-O stretch | Carboxylic Acid | Associated with the carbon-oxygen single bond of the carboxyl group. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 199.21 g/mol ), electrospray ionization (ESI) would typically show a strong protonated molecular ion [M+H]⁺ at m/z 200. Electron Ionization (EI) would show the molecular ion [M]⁺ at m/z 199.[3]

The fragmentation pattern is predicted to be similar to that of benzoic acid.[4]

-

[M]⁺ at m/z 199 : The parent molecular ion.

-

[M-OH]⁺ at m/z 182 : Loss of the hydroxyl radical from the carboxylic acid group is a common initial fragmentation step.

-

[M-COOH]⁺ at m/z 154 : Loss of the entire carboxyl group as a radical, yielding the 2-phenylpyridine cation. This is expected to be a very stable and thus abundant fragment.

X-ray Crystallography and Solid-State Conformation

-

Non-Planarity : Steric hindrance between the hydrogen atoms on C6 of the phenyl ring and C3' of the pyridine ring prevents the two aromatic rings from being coplanar. A significant dihedral angle is expected between the mean planes of the two rings.

-

Hydrogen Bonding : In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxyl groups. This is the dominant interaction that dictates the crystal packing.

-

Intramolecular Interactions : Depending on the conformation, a weak intramolecular hydrogen bond might exist between the carboxylic acid proton and the pyridine nitrogen, though intermolecular dimerization is generally more favorable.

Synthesis and Characterization Workflow

The most robust and common method for synthesizing 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This method offers high yields, excellent functional group tolerance, and uses organoboron reagents that are more stable and less toxic than many alternatives like organostannanes (used in Stille coupling).[7]

Synthetic Strategy: Suzuki-Miyaura Coupling

The strategy involves coupling a halide (e.g., 2-bromobenzoic acid) with a boronic acid or ester (e.g., pyridine-2-boronic acid) in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for similar substrates.[2][6][8]

-

Vessel Preparation : To a flame-dried Schlenk flask, add 2-bromobenzoic acid (1.0 eq.), pyridine-2-boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup : Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the product is protonated and less water-soluble.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization

The identity and purity of the synthesized this compound must be confirmed using the spectroscopic methods detailed in Section 1.1. The acquired NMR, IR, and MS spectra should match the expected data.

Applications and Structural Relevance

The unique molecular structure of this compound is directly responsible for its utility in various scientific fields.

Role as a Bidentate Ligand

The ortho-positioning of the pyridine nitrogen and the carboxylate group creates an ideal geometry for chelation to a metal center. Upon deprotonation of the carboxylic acid, the molecule can act as a bidentate, monoanionic ligand, forming stable five-membered rings with metal ions. This property is fundamental to its use in constructing highly ordered MOFs and coordination polymers.

Caption: Chelation of a metal ion.

Scaffold for Rational Drug Design

In drug development, the 2-phenylpyridine core is considered a "privileged scaffold" as it appears in numerous biologically active compounds. The rigid structure of this compound provides a well-defined three-dimensional orientation for presenting functional groups to biological targets. The carboxylic acid can act as a hydrogen bond donor/acceptor or be converted into esters or amides to modulate properties like solubility and cell permeability, making it a valuable starting point for creating libraries of potential drug candidates.[1]

Conclusion

The molecular structure of this compound is characterized by a non-planar biaryl core featuring a chelating motif composed of a pyridine nitrogen and a carboxylic acid. This structure is definitively confirmed through a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. Its synthesis is reliably achieved via palladium-catalyzed cross-coupling reactions. The inherent structural rigidity and bifunctionality of this molecule establish it as a cornerstone building block for advanced applications in coordination chemistry and the rational design of novel therapeutics.

References

- ElectronicsAndBooks. Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel. [Link]

- Wikipedia. Stille reaction. [Link]

- Organic Chemistry Portal. Stille Coupling. [Link]

- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

- IUCr Journals.

- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

- Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. china.guidechem.com [china.guidechem.com]

- 4. 4467-07-6 | 3-(Pyridin-2-yl)benzoic acid | Aryls | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-2-YL)benzoic Acid

This compound is a bifunctional organic compound featuring a pyridine ring linked to a benzoic acid moiety at the ortho position. This unique arrangement makes it a highly valuable bidentate ligand, capable of coordinating with metal ions through both the pyridine nitrogen and the carboxylate oxygen. Its derivatives are pivotal in coordination chemistry, catalysis, and the development of advanced materials. Furthermore, the 2-arylpyridine framework is a "privileged structure" in medicinal chemistry, appearing in a wide range of FDA-approved drugs and biologically active compounds.[1]

The synthesis of this molecule, while conceptually straightforward, presents distinct challenges related to regioselectivity, cross-coupling compatibility, and the management of reactive intermediates. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and drug development professionals. We will delve into the underlying mechanisms, explain the causality behind experimental choices, and provide detailed protocols for the most effective methods, including Palladium-Catalyzed Suzuki-Miyaura Coupling, Directed ortho-Metalation, Copper-Catalyzed Ullmann-Type Reactions, and Grignard Reagent-based syntheses.

The Workhorse Method: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely employed method for constructing C(sp²)–C(sp²) bonds, making it a primary strategy for synthesizing 2-arylpyridines.[2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Principle and Mechanism

The catalytic cycle of the Suzuki coupling is a well-established sequence of three main steps:[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., 2-halobenzoic acid), forming a Pd(II) complex. This step is often rate-determining.[3]

-

Transmetalation: The organic group from the activated organoboron species (the nucleophile, e.g., pyridin-2-ylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid with a base.[4]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.[3]

A significant challenge in this context is the "2-pyridyl problem," where 2-pyridylboronic acids are often unstable and prone to rapid protodeboronation.[5][6] Modern protocols circumvent this by using more stable boronate esters (e.g., pinacol esters) or specialized boronate salts (e.g., lithium triisopropyl 2-pyridylboronates), which exhibit greater stability and coupling efficiency.[5]

Synthetic Approaches

There are two primary Suzuki-Miyaura pathways to the target molecule:

-

Route A: Coupling a 2-halopyridine with (2-carboxyphenyl)boronic acid.

-

Route B: Coupling a pyridin-2-ylboronic acid or its ester with a 2-halobenzoic acid.

Data Presentation: Comparison of Suzuki Coupling Conditions

The choice of catalyst, ligand, and base is critical for a successful coupling, especially with challenging substrates like 2-pyridyl boronates.

| Entry | Pyridine Partner | Benzoic Acid Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 95 | [7] |

| 2 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [5] |

| 3 | Lithium triisopropyl 2-pyridylboronate | 2-Bromotoluene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 85 | [5] |

| 4 | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 85 | [7] |

Note: Yields are for analogous 2-arylpyridine syntheses, demonstrating the effectiveness of the respective conditions.

Experimental Protocol: Suzuki Coupling of a 2-Pyridylboronate

This protocol is adapted from a general method for coupling lithium triisopropyl 2-pyridylboronates with aryl bromides.[5]

-

Reagent Preparation: In a glovebox, add an oven-dried vial equipped with a stir bar, the aryl bromide (1.0 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and potassium fluoride (KF, 3.0 equiv).

-

Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1.0-1.5 mol%) and the appropriate phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, L:Pd ratio = 3:1) in anhydrous dioxane (3 mL/mmol of halide).

-

Reaction Execution: Add the catalyst solution to the vial containing the reagents. Seal the vial with a Teflon-lined cap.

-

Heating and Monitoring: Remove the vial from the glovebox and heat it in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Regioselective Functionalization: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful method for the regioselective functionalization of aromatic rings. It relies on a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[8]

Principle and Mechanism

The heteroatom of the DMG (e.g., the nitrogen in a pyridine ring) acts as a Lewis base, coordinating to the lithium atom of the organolithium reagent.[8] This brings the highly basic alkyl group into close proximity with the ortho-proton, facilitating its abstraction and forming a thermodynamically stable aryllithium intermediate. This intermediate can then be trapped by a wide range of electrophiles. For the synthesis of this compound, the pyridine nitrogen of a 2-phenylpyridine precursor is an excellent DMG, directing lithiation exclusively to the ortho-position of the phenyl ring, which is then quenched with carbon dioxide.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Pyridin-2-yl)benzoic Acid

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopy of 2-(Pyridin-2-yl)benzoic acid, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical analysis, practical experimental protocols, and detailed spectral interpretation. We will delve into the expected vibrational modes of this molecule, with a special focus on the influence of intramolecular hydrogen bonding on its spectral features.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound is a bifunctional organic compound featuring a benzoic acid moiety directly linked to a pyridine ring at the 2-position. This unique arrangement of a carboxylic acid group and a heterocyclic aromatic amine gives rise to interesting chemical properties and potential applications, including as a ligand in coordination chemistry and as a building block in the synthesis of novel pharmaceutical agents.[1] The proximity of the acidic carboxylic proton and the basic pyridine nitrogen atom allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the molecule's conformation and its spectroscopic characteristics.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its structure and bonding.[2] For this compound, IR spectroscopy is an invaluable tool for confirming its synthesis and for understanding the nuances of its intramolecular interactions.

Theoretical Analysis of the Vibrational Modes of this compound

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts: the carboxylic acid group, the benzene ring, and the pyridine ring. The interpretation of this spectrum relies on understanding the characteristic absorption frequencies of these functional groups.

The Carboxylic Acid Group: A Tale of Two Bonds (and a Hydrogen)

The carboxylic acid functional group gives rise to some of the most characteristic bands in an IR spectrum.[3][4]

-

O-H Stretching: In the absence of hydrogen bonding, the O-H stretching vibration of a carboxylic acid typically appears as a sharp band around 3500-3600 cm⁻¹. However, the presence of hydrogen bonding, whether intermolecular (forming dimers) or intramolecular, causes this band to become exceptionally broad and shift to a lower frequency, often spanning the range of 3300-2500 cm⁻¹.[3][4][5] For this compound, the anticipated strong intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is expected to result in a very broad absorption in this region, likely overlapping with C-H stretching vibrations.

-

C=O (Carbonyl) Stretching: The carbonyl stretch is another prominent feature, typically appearing as a strong, sharp band. For aromatic carboxylic acids, this band is generally found in the 1710-1680 cm⁻¹ region.[3] Conjugation with the benzene ring slightly lowers this frequency compared to saturated carboxylic acids. The presence of intramolecular hydrogen bonding can further lower the carbonyl stretching frequency.

-

C-O Stretching and O-H Bending: The stretching vibration of the C-O single bond and the in-plane bending of the O-H group are coupled and give rise to bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[5]

The Aromatic Rings: Pyridine and Benzene Vibrations

Both the pyridine and benzene rings exhibit a series of characteristic vibrational modes.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[6]

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon double bonds in both the benzene and pyridine rings, as well as the carbon-nitrogen double bond in the pyridine ring, give rise to a set of bands in the 1625-1430 cm⁻¹ region.[6][7]

-

C-H Bending: Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic rings. These bands appear in the 900-675 cm⁻¹ region.

The table below summarizes the expected key IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong | Broadening due to strong intramolecular hydrogen bonding. |

| C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium to Weak | Multiple bands may be observed. |

| C=O Stretch | Carboxylic Acid | ~1700 - 1680 | Strong, Sharp | Frequency may be lowered by intramolecular hydrogen bonding. |

| C=C and C=N Stretches | Aromatic Rings | ~1625 - 1430 | Medium to Strong | A series of bands is expected. |

| O-H Bend (in-plane) | Carboxylic Acid | ~1440 - 1395 | Medium | May overlap with ring stretching bands. |

| C-O Stretch | Carboxylic Acid | ~1320 - 1210 | Medium | Coupled with O-H bending. |

| C-H Bend (out-of-plane) | Aromatic Rings | ~900 - 675 | Medium to Strong | Useful for confirming substitution patterns. |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a high-quality IR spectrum of this compound, which is a solid at room temperature, requires careful sample preparation.[1] The following protocol outlines the steps for analysis using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Materials and Equipment

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol).

-

Lint-free wipes.

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize according to the manufacturer's instructions.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean and empty ATR accessory in place, acquire a background spectrum. This will account for any atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Perform any necessary data processing, such as baseline correction, to obtain a clean and interpretable spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.

Caption: Experimental workflow for ATR-FTIR analysis.

The Impact of Intramolecular Hydrogen Bonding

The defining structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of electrons on the pyridine nitrogen atom. This interaction is expected to have a significant and observable effect on the IR spectrum.

Caption: Intramolecular hydrogen bonding in the molecule.

-

Broadened and Red-Shifted O-H Stretch: As previously mentioned, the O-H stretching band will be significantly broadened and shifted to a lower wavenumber (red-shifted) due to the weakening of the O-H bond.

-

Red-Shifted C=O Stretch: The hydrogen bond can also influence the carbonyl group by pulling electron density away from it, slightly weakening the C=O double bond and causing its stretching frequency to shift to a lower wavenumber.

-

Shifts in Pyridine Ring Vibrations: The involvement of the pyridine nitrogen in hydrogen bonding can cause slight shifts in the vibrational modes of the pyridine ring.

The presence and strength of this intramolecular hydrogen bond can be further investigated by comparing the spectrum in a non-polar solvent (where the intramolecular bond should be favored) with that in a polar, hydrogen-bond-accepting solvent (which may disrupt the intramolecular bond in favor of intermolecular interactions with the solvent).

Conclusion

The infrared spectrum of this compound is rich with information, providing a detailed fingerprint of its molecular structure. By understanding the characteristic vibrational frequencies of the carboxylic acid and pyridine functionalities, and by carefully considering the profound effects of intramolecular hydrogen bonding, researchers can confidently identify this molecule and gain valuable insights into its chemical nature. The experimental protocol provided herein offers a reliable method for obtaining a high-quality spectrum, which is the crucial first step in any spectroscopic analysis.

References

- Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- Paoloni, A., & La Manna, A. (1969). Infrared spectra and hydrogen bonding of benzoic acid and its derivatives. Journal of Molecular Structure, 4(5-6), 445-453.

- LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles.

- PubChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.

- Royal Society of Chemistry. (2015). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances, 5(10), 7380-7390.

- Oriental Journal of Chemistry. (2013). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid.

- ACS Publications. (1995). Vibrational Spectroscopic Investigation of Benzoic Acid Adsorbed on Silver.

- CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid.

- Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co and Mn).

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

Mass spectrometry (MS) of 2-(Pyridin-2-YL)benzoic acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-(Pyridin-2-yl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound (C₁₂H₉NO₂) is a bifunctional molecule featuring a benzoic acid moiety linked to a pyridine ring. With a molecular weight of 199.21 g/mol , this compound serves as a versatile building block in medicinal chemistry and materials science, notably in the synthesis of pharmaceuticals and the design of metal-organic frameworks (MOFs).[1][2] The precise characterization of such molecules is fundamental to ensuring purity, identifying metabolites, and understanding reaction kinetics. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind experimental design, from the selection of an appropriate ionization source to the interpretation of fragmentation patterns. The protocols described herein are designed to be self-validating, ensuring robust and reliable characterization for researchers in drug discovery and chemical synthesis.

Section 1: Foundational Principles and Ionization Strategies

The analysis of this compound by mass spectrometry begins with the critical choice of ionization technique. The molecule's structure—containing both a readily protonated basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group—makes it amenable to several ionization methods. The choice between a "soft" or "hard" ionization technique dictates the type of information obtained.

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that imparts minimal energy to the analyte, making it ideal for determining the molecular weight of the intact molecule.[3] Given the presence of the basic pyridine nitrogen, this compound is expected to readily accept a proton in the positive ion mode, forming a stable protonated molecule, [M+H]⁺.

Causality: The acidic environment of a typical reversed-phase liquid chromatography mobile phase (e.g., water/acetonitrile with formic acid) ensures that the pyridine nitrogen is protonated, leading to a strong signal for the [M+H]⁺ ion. This makes ESI-MS the gold standard for molecular weight confirmation and for quantitative studies using Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

Electron Ionization (EI) is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). An electron beam bombards the molecule, causing it to eject an electron and form a high-energy molecular ion (M⁺•).[4] This radical cation is energetically unstable and undergoes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[4] For aromatic compounds like this compound, the stable ring structures result in a detectable molecular ion peak, which is crucial for anchoring the fragmentation analysis.[5]

Causality: The high energy of EI induces predictable bond cleavages. The resulting fragmentation pattern is highly reproducible and serves as a structural signature. By analyzing the mass-to-charge ratios (m/z) of the fragment ions, one can piece together the molecule's constituent parts, such as the pyridine ring and the benzoic acid group.

Section 2: Experimental Protocols

The following protocols are presented as robust starting points for the analysis of this compound. As with any analytical method, optimization may be required based on the specific instrumentation and sample matrix.

Protocol for LC-ESI-MS Analysis

This protocol is designed for accurate mass determination and quantitation.

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the final solution through a 0.22 µm syringe filter to remove particulates.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

ESI-MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow at 600 L/hr at a temperature of 350 °C.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode. For higher sensitivity, selected ion monitoring (SIM) can be used for the [M+H]⁺ ion at m/z 200.2.

-

Protocol for GC-EI-MS Analysis

This protocol is designed for structural confirmation via fragmentation analysis. Derivatization is often required for carboxylic acids to increase their volatility for GC analysis.[6][7] Silylation is a common approach.

-

Sample Derivatization (Silylation):

-

Dissolve ~1 mg of this compound in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70 °C for 30 minutes. The derivatization replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Injection Mode: Splitless (1 µL injection).

-

-

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-600.

-

Data Acquisition: Full scan mode.

-

Section 3: Interpretation of Mass Spectra

Expected ESI-MS Spectrum

In positive ion mode ESI-MS, the spectrum is expected to be simple, dominated by the protonated molecular ion [M+H]⁺ at m/z 200.2 . Depending on the source conditions, minor in-source fragmentation might be observed, but the primary purpose of this analysis is molecular weight confirmation.

Predicted EI-MS Spectrum and Fragmentation Pathway

The EI-MS spectrum provides a wealth of structural information. The molecular ion (M⁺•) for the underivatized compound would be at m/z 199. The fragmentation pattern can be predicted based on the established behavior of benzoic acid and pyridine compounds.[9][10][11]

Key Fragmentation Steps:

-

Molecular Ion (m/z 199): The initial radical cation [C₁₂H₉NO₂]⁺•.

-

Loss of a Hydroxyl Radical (m/z 182): A common fragmentation for carboxylic acids is the alpha-cleavage of the C-O bond, resulting in the loss of a hydroxyl radical (•OH, 17 Da).[11][12] This forms a stable acylium ion [M-OH]⁺. This is often a very prominent peak.

-

Loss of Carbon Monoxide (m/z 154): The acylium ion at m/z 182 can subsequently lose carbon monoxide (CO, 28 Da) to form the pyridinyl-phenyl cation [C₁₁H₈N]⁺.

-

Loss of the Carboxyl Group (m/z 154): An alternative pathway from the molecular ion is the loss of the entire carboxyl radical (•COOH, 45 Da), directly forming the [C₁₁H₈N]⁺ ion.[5]

-

Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the two rings can lead to the formation of the characteristic phenyl cation [C₆H₅]⁺.[11]

-

Formation of the Pyridinyl Cation (m/z 78): The corresponding pyridinyl cation [C₅H₄N]⁺ would be observed at m/z 78.

The following diagram visualizes the proposed fragmentation cascade.

Caption: Proposed EI fragmentation pathway for this compound.

Data Summary

The following table summarizes the key ions expected in the mass spectrometric analysis of this compound.

| Ionization Mode | Ion Description | Formula | Calculated m/z | Notes |

| ESI (Positive) | Protonated Molecule | [C₁₂H₉NO₂ + H]⁺ | 200.21 | Primary ion for molecular weight confirmation. |

| EI | Molecular Ion | [C₁₂H₉NO₂]⁺• | 199.21 | Confirms molecular weight; parent for fragmentation. |

| EI | Loss of Hydroxyl | [C₁₂H₈NO]⁺ | 182.20 | Often the base peak due to stable acylium ion.[11] |

| EI | Loss of Carboxyl | [C₁₁H₈N]⁺ | 154.19 | Confirms the biphenyl-like core structure. |

| EI | Phenyl Cation | [C₆H₅]⁺ | 77.10 | Characteristic fragment for benzene-containing compounds.[11] |

| EI | Pyridinyl Cation | [C₅H₄N]⁺ | 78.09 | Confirms the presence of the pyridine ring. |

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its definitive characterization. By logically selecting between soft (ESI) and hard (EI) ionization techniques, researchers can obtain complementary information regarding molecular weight and structural integrity. ESI-MS provides unambiguous confirmation of the molecular formula, while the detailed fragmentation pattern from EI-MS serves as a structural fingerprint, allowing for confident identification. The protocols and fragmentation analyses detailed in this guide provide a robust framework for scientists in pharmaceutical development and chemical research to achieve reliable and comprehensive characterization of this important molecular scaffold.

References

- PubChem. 2-[(2-Pyridin-2-ylacetyl)amino]benzoic acid. [Link]

- PubChem. This compound. [Link]

- MySkinRecipes. This compound. [Link]

- NIST. 2-Pyridinecarboxylic acid, methyl ester. [Link]

- PubChem. 2-[(Pyridin-2-yldisulfanyl)methyl]benzoic acid. [Link]

- Chemistry LibreTexts.

- Leslie, J. M. (2021). February 3, 2021. YouTube. [Link]

- ResearchGate. Electrospray Ionization Mass spectra of anthranilic acid metal.... [Link]

- McCalley, D. V., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.

- Bowie, J. H., & White, P. Y. (1979). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry. [Link]

- NIST. 2-Pyridinecarboxylic acid. [Link]

- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

- Teinturier, P.-A., et al. (2022). Analysis of aromatic organic salts with gas chromatography-mass spectrometry.... Europlanet Science Congress 2022. [Link]

- Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Kuke, A., et al. (2019). Comparison of the electrospray ionization (ESI) responses of penicillins with ESI responses of their methanolysis products. European Journal of Mass Spectrometry. [Link]

- NIST. Benzoic acid. [Link]

- Chegg. Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. [Link]

- Fernandez-Cuesta, A., et al. (2023). Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel. Frontiers in Plant Science. [Link]

- SIELC Technologies. Separation of N-Phenylanthranilic acid on Newcrom R1 HPLC column. [Link]

- ResearchGate. ESIPT mechanism and multi-stimuli-responsive of N-phenylanthranilic acid.... [Link]

- Lee, H. L., et al. (2022). Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone | Semantic Scholar [semanticscholar.org]

- 7. CO Meeting Organizer EPSC2022 [meetingorganizer.copernicus.org]

- 8. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. 2-Pyridinecarboxylic acid [webbook.nist.gov]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

The Strategic Dance of Isomers: A Technical Guide to Pyridinylbenzoic Acids in Drug Discovery

In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit profoundly different biological activities. This guide provides a deep dive into the isomers of pyridinylbenzoic acid, a class of compounds holding significant promise in drug development. We will explore their synthesis, physicochemical properties, and the nuanced relationship between their structure and biological function, offering a technical resource for researchers, scientists, and professionals in the pharmaceutical industry.

The Pyridinylbenzoic Acid Scaffold: A Privileged Structure

The pyridinylbenzoic acid core, consisting of a pyridine ring linked to a benzoic acid moiety, represents a "privileged structure" in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall polarity and basicity. The benzoic acid group provides a key acidic center, crucial for interactions with biological targets and for modulating pharmacokinetic properties. The isomeric diversity arises from the multiple possible connection points between these two rings, leading to a fascinating array of compounds with distinct three-dimensional shapes and electronic distributions.

The primary isomers are categorized based on the substitution pattern on both the pyridine and benzoic acid rings:

-

(2-pyridinyl)benzoic acid: The benzoic acid is attached to the 2-position of the pyridine ring.

-

(3-pyridinyl)benzoic acid: The benzoic acid is attached to the 3-position of the pyridine ring.

-

(4-pyridinyl)benzoic acid: The benzoic acid is attached to the 4-position of the pyridine ring.

Within each of these categories, the carboxylic acid group on the benzoic acid ring can be in the ortho, meta, or para position, leading to a total of nine principal positional isomers.

Synthesis of Pyridinylbenzoic Acid Isomers: The Power of Cross-Coupling

The construction of the biaryl linkage between the pyridine and benzene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and versatile method.[1][2] This reaction involves the coupling of a pyridylboronic acid (or its ester) with a halobenzoic acid (or its ester), or vice versa.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-Pyridyl)benzoic Acid

This protocol provides a representative example of the Suzuki-Miyaura coupling for the synthesis of a pyridinylbenzoic acid isomer.

Materials:

-

4-Bromobenzoic acid

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add a 4:1 mixture of toluene and ethanol.

-

To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Acidify the aqueous layer with 1M HCl to a pH of ~4-5, which will precipitate the product.

-

Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(4-pyridyl)benzoic acid.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a crucial component that facilitates the transmetalation step of the Suzuki-Miyaura reaction.

-

Solvent System: The toluene/ethanol mixture provides good solubility for the reactants and allows for heating to an appropriate temperature to drive the reaction. The presence of water can sometimes enhance the reaction rate.

-

Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, leading to the precipitation of the less soluble neutral product.

Physicochemical Properties: A Tale of Two Rings

The physicochemical properties of pyridinylbenzoic acid isomers are a direct consequence of the interplay between the electron-withdrawing nature of the pyridine ring and the acidic character of the benzoic acid moiety. These properties, including pKa and solubility, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |

| 2-(2-Pyridinyl)benzoic acid | C₁₂H₉NO₂ | 199.21 | 185-188 | Acidic: ~4.5, Basic: ~5.0 |

| 3-(2-Pyridinyl)benzoic acid | C₁₂H₉NO₂ | 199.21 | 168-171 | Acidic: ~4.6, Basic: ~5.1 |

| 4-(2-Pyridinyl)benzoic acid | C₁₂H₉NO₂ | 199.21 | 228-231 | Acidic: ~4.7, Basic: ~5.2 |

| 2-(3-Pyridinyl)benzoic acid | C₁₂H₉NO₂ | 199.21 | 188 | Acidic: ~4.3, Basic: ~4.8 |

| 3-(3-Pyridinyl)benzoic acid | C₁₂H₉NO₂ | 199.21 | 210-213 | Acidic: ~4.4, Basic: ~4.9 |

| 4-(3-Pyridinyl)benzoic acid | C₁₂H₉NO₂ | 199.21 | 245-248 | Acidic: ~4.5, Basic: ~5.0 |

| 2-(4-Pyridinyl)benzoic acid | C₁₂H₉NO₂ | 199.21 | 220-223 | Acidic: ~4.2, Basic: ~5.5 |

| 3-(4-Pyridinyl)benzoic acid | C₁₂H₉NO₂ | 199.21 | >300 | Acidic: ~4.3, Basic: ~5.6 |

| 4-(4-Pyridinyl)benzoic acid | C₁₂H₉NO₂ | 199.21 | >300 | Acidic: ~4.4, Basic: ~5.7 |

Note: pKa values are predictions and can vary based on the method of determination. Solubility is highly pH-dependent.

The position of the nitrogen atom in the pyridine ring significantly influences the basicity of the molecule. For instance, the nitrogen in a 4-pyridinyl derivative is generally more basic than in a 2- or 3-pyridinyl derivative due to resonance effects. The acidity of the carboxylic acid is also subtly affected by the position of the pyridine ring. These variations in pKa directly impact the ionization state of the molecule at physiological pH, which in turn governs its solubility and ability to cross biological membranes.[3][4]

Biological Activities and Structure-Activity Relationships (SAR)

The isomeric form of a pyridinylbenzoic acid is a critical determinant of its biological activity. The specific orientation of the pyridine nitrogen and the carboxylic acid group dictates how the molecule can interact with the binding pocket of a target protein.

Caption: The relationship between isomeric structure and biological efficacy.

While direct comparative studies across all nine isomers for a single biological target are rare, existing research on related pyridine-containing compounds allows for the formulation of key SAR principles:

-

Receptor Binding: The position of the pyridine nitrogen can be critical for forming a key hydrogen bond with a specific amino acid residue in a receptor's binding site. For example, some kinase inhibitors utilize a pyridine nitrogen to interact with the hinge region of the ATP-binding pocket.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a crucial anchoring group, forming salt bridges or hydrogen bonds with positively charged residues in an enzyme's active site. The relative orientation of the pyridine and benzoic acid rings determines the optimal positioning of these interactions.

-

Antiproliferative Activity: Studies on various pyridine derivatives have shown that their antiproliferative activity is highly dependent on the substitution pattern.[5] For pyridinylbenzoic acids, the specific isomer can influence the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation.

Characterization of Isomers

The unambiguous identification of each pyridinylbenzoic acid isomer is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on both the pyridine and benzene rings are highly diagnostic. The number of distinct aromatic signals and their multiplicities can help determine the substitution pattern. For example, a para-substituted benzoic acid ring will typically show two doublets, while ortho- and meta-substitution will result in more complex patterns.

-

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing valuable information about its symmetry.[6] The chemical shift of the carbonyl carbon of the carboxylic acid is also a characteristic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[7]

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the aromatic C=C and C=N stretching vibrations of the pyridine and benzene rings.

Conclusion and Future Directions

The isomers of pyridinylbenzoic acid represent a rich chemical space for the discovery of novel therapeutic agents. Their synthesis, primarily through robust cross-coupling methodologies, is well-established, allowing for the systematic exploration of their structure-activity relationships. The subtle yet significant differences in the physicochemical and biological properties of these isomers underscore the importance of precise molecular design in drug development.

Future research in this area should focus on the systematic biological evaluation of all nine principal isomers against a diverse panel of biological targets. Such comparative studies will provide a more comprehensive understanding of the SAR for this privileged scaffold and pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

- Buchwald, S. L., & Bolm, C. (Eds.). (2009). On the Suzuki-Miyaura Cross-Coupling Reaction. John Wiley & Sons.

- Chembk. (2024, April 9). 4-(pyridin-4-yl)benzoic acid.

- Guild, C., & Wipf, P. (2010). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic letters, 12(18), 4184–4187.

- Kresge, A. J., & Rubinstein, E. M. (1993). The acidity constant of fluorene-9-carboxylic acid in aqueous solution. Determination of the pKa of a sparingly soluble substance. Canadian Journal of Chemistry, 71(2), 227-229.

- López-García, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(7), 7640.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- PubChem. (n.d.). 2-(Pyridin-3-yl)benzoic acid.

- PubChem. (n.d.). 3-(Pyridin-4-yl)benzoic acid.

- PubChem. (n.d.). 4-(Pyridin-4-yl)benzoic acid.

- Royal Society of Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility and Stability of 2-(Pyridin-2-YL)benzoic acid

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. resolvemass.ca [resolvemass.ca]

- 3. lcms.cz [lcms.cz]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 12. fda.gov [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. database.ich.org [database.ich.org]

- 17. waters.com [waters.com]

- 18. researchgate.net [researchgate.net]

- 19. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 24. hi-tec.tripod.com [hi-tec.tripod.com]

- 25. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 26. researchgate.net [researchgate.net]

- 27. scispace.com [scispace.com]

- 28. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 29. jocpr.com [jocpr.com]

- 30. nveo.org [nveo.org]

A Theoretical and Application-Oriented Guide to 2-(Pyridin-2-yl)benzoic Acid: A Versatile Bifunctional Ligand

Abstract

This technical guide provides a comprehensive exploration of 2-(Pyridin-2-yl)benzoic acid, a molecule of significant interest in coordination chemistry, materials science, and medicinal chemistry. Its unique architecture, featuring a pyridine ring directly coupled with a benzoic acid moiety at the ortho position, imparts a rich and versatile chemical character. This document delves into the theoretical underpinnings of its structure and reactivity, outlines synthetic strategies, and discusses its applications as a sophisticated building block for advanced materials and pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important compound.

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of molecular design, compounds that possess multiple, strategically positioned functional groups are of paramount importance. This compound is a prime example of such a molecule. The presence of a basic pyridine nitrogen atom and an acidic carboxylic acid group within the same rigid framework allows for a diverse range of chemical transformations and intermolecular interactions. This bifunctional nature is the cornerstone of its utility, enabling it to act as a versatile chelating agent for the synthesis of metal-organic frameworks (MOFs) and coordination complexes. Furthermore, this scaffold is a valuable template in medicinal chemistry for the development of novel therapeutic agents.

The pyridine moiety, a "privileged structure" in medicinal chemistry, is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Concurrently, the benzoic acid group can participate in salt formation or esterification, allowing for the modulation of a molecule's physicochemical properties. The deliberate fusion of these two critical pharmacophores into a single entity like this compound has paved the way for the exploration of new chemical spaces in drug discovery and materials science.

Synthesis and Characterization: Crafting the Molecular Architecture

The synthesis of this compound and its derivatives is a critical step in harnessing their potential. While various synthetic routes have been explored for related compounds, a general and robust strategy involves the coupling of a pyridine derivative with a suitable benzoic acid precursor. Methodologies such as the Suzuki-Miyaura coupling and the Ullmann reaction are commonly employed for this purpose.

A Generalized Synthetic Protocol

The following protocol is a representative example of a synthetic route that can be adapted for the synthesis of this compound, based on established cross-coupling methodologies.

Reaction Scheme:

A Technical Guide to the Photophysical Properties of 2-(Pyridin-2-yl)benzoic Acid Derivatives: A Focus on Excited-State Intramolecular Proton Transfer (ESIPT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the photophysical properties of 2-(pyridin-2-yl)benzoic acid (2PBA) and its derivatives. Moving beyond a simple data summary, this document elucidates the underlying mechanisms, details robust experimental protocols, and offers insights into the structure-property relationships that make these compounds a subject of significant scientific interest. The core focus is on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), a process that endows these molecules with unique and highly useful optical characteristics.

The Molecular Scaffold and the ESIPT Phenomenon

This compound and its analogs belong to a class of chromophores that possess a pre-existing intramolecular hydrogen bond between a proton-donating group (the carboxylic acid's hydroxyl) and a proton-accepting group (the pyridine nitrogen). Upon photoexcitation, the acidity and basicity of these groups change, triggering an ultrafast transfer of the proton within the molecule. This process, known as ESIPT, is a cornerstone of their photophysical behavior[1][2][3].

The ESIPT photocycle involves four key species:

-

Enol (E): The stable ground-state form of the molecule.

-

Excited Enol (E*): Formed upon absorption of a photon.

-

Excited Keto Tautomer (K): Formed via the ultrafast proton transfer from E. This is the primary emitting species.

-

Keto (K): The unstable ground state of the tautomer, which rapidly reverts to the Enol form.